molecular formula C21H19FN4O2S B11246227 N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c

N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c

Cat. No.: B11246227
M. Wt: 410.5 g/mol
InChI Key: MSLDFVKCEZFQPH-UHFFFAOYSA-N
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Description

N-[2-(4-FLUOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-N’-(1-PHENYLETHYL)ETHANEDIAMIDE is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by the presence of a fluorophenyl group, a thienopyrazole core, and an ethanediamide linkage. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-FLUOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-N’-(1-PHENYLETHYL)ETHANEDIAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the fluorophenyl group is carried out via electrophilic aromatic substitution reactions. The final step involves the formation of the ethanediamide linkage through amide bond formation reactions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of automated reactors for precise control of reaction conditions, purification techniques such as column chromatography, and crystallization methods to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-FLUOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-N’-(1-PHENYLETHYL)ETHANEDIAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(4-FLUOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-N’-(1-PHENYLETHYL)ETHANEDIAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-FLUOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-N’-(1-PHENYLETHYL)ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-FLUOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-2-METHOXYACETAMIDE
  • N-[2-(4-FLUOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-N’-(OXOLAN-2-YL)METHYLETHANEDIAMIDE

Uniqueness

N-[2-(4-FLUOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-N’-(1-PHENYLETHYL)ETHANEDIAMIDE is unique due to its specific structural features, such as the presence of a fluorophenyl group and an ethanediamide linkage. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H19FN4O2S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)oxamide

InChI

InChI=1S/C21H19FN4O2S/c1-13(14-5-3-2-4-6-14)23-20(27)21(28)24-19-17-11-29-12-18(17)25-26(19)16-9-7-15(22)8-10-16/h2-10,13H,11-12H2,1H3,(H,23,27)(H,24,28)

InChI Key

MSLDFVKCEZFQPH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F

Origin of Product

United States

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